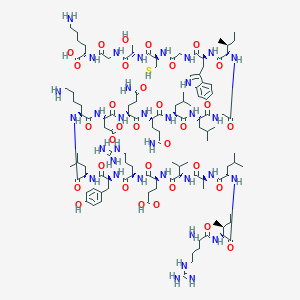
Sodium ion
Vue d'ensemble
Description
Sodium, also known as Na+ or sodium ion, belongs to the class of inorganic compounds known as homogeneous alkali metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a alkali metal atom. Sodium has been found in human kidney tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, sodium is primarily located in the peroxisome and golgi. Sodium exists in all eukaryotes, ranging from yeast to humans. In humans, sodium is involved in the lysinuric protein intolerance (lpi) pathway, the dezocine action pathway, the naloxone action pathway, and the sufentanil action pathway. Sodium is also involved in several metabolic disorders, some of which include the procainamide (antiarrhythmic) action pathway, the polythiazide action pathway, the iminoglycinuria pathway, and the cyclothiazide action pathway. Outside of the human body, sodium can be found in a number of food items such as garden cress, carob, ceylon cinnamon, and black raspberry. This makes sodium a potential biomarker for the consumption of these food products.
Sodium(1+) is a monoatomic monocation obtained from sodium. It has a role as a human metabolite and a cofactor. It is an alkali metal cation, an elemental sodium, a monovalent inorganic cation and a monoatomic monocation.
Applications De Recherche Scientifique
Sodium-Ion Batteries (SIBs)
Sodium-ion batteries are gaining traction as a cost-effective and sustainable alternative to lithium-ion batteries. They are considered for applications ranging from load leveling and electrical vehicles to renewable energy storage systems due to the abundance and low cost of sodium. Several advancements have been made in the development of cathode and anode materials, electrolytes, and cell designs for SIBs, addressing challenges in energy density, rate capability, and cycling life (Delmas, 2018). Recent research has also focused on metal chalcogenides as high-performance anode materials for SIBs, offering insights into their structural features and electrochemical behaviors (Dai et al., 2019).
Aqueous Sodium-Ion Batteries (ASIBs)
Aqueous sodium-ion batteries (ASIBs) have emerged as promising alternatives, particularly for stationary power sources in sustainable energy systems. They address the safety concerns associated with the flammable organic electrolyte in traditional batteries. Research efforts are focused on improving the performance of ASIBs by exploring and developing advanced cathodes, anodes, and electrolytes (Bin et al., 2018).
Sodium MRI
Sodium MRI (Magnetic Resonance Imaging) is another significant application. Sodium plays a vital role in many physiological processes, and its high NMR sensitivity makes it a valuable nucleus for biomedical research. Sodium MRI is used to study anisotropic compartments in various biological tissues, providing essential insights into cellular and tissue-level sodium distribution and movements (Eliav & Navon, 2016).
Electrolytes in Sodium-Ion Batteries
The development of electrolytes for sodium-ion batteries is crucial for their performance. Research has been directed towards creating electrolytes with wide electrochemical windows, high thermal stability, and excellent ionic conductivity. This includes organic, ionic liquid, aqueous, solid electrolytes, and hybrid electrolytes, each with its own set of advantages for different applications (Huang et al., 2019).
Energy Storage and Sustainable Energy Solutions
Sodium-ion batteries have potential applications in grid-scale energy storage, portable electronics, and electric vehicles. Research has revitalized interest in sodium-ion electrode materials, focusing on their performance compared to lithium-ion materials (Lee et al., 2014).
Sodium in Electronic Devices
Applications of sodium ions extend to electronic devices like room-temperature sodium-sulfur batteries, which show promise for scientific research and real-world applications due to their high kinetics and efficient mechanisms (Yan et al., 2020).
Sodium Ion Analysis in Various Industries
Sodium on-line measurement technology finds applications in several industries, including electricity, soda production, agriculture, medicine, and environmental protection. The development of ion-selective electrodes is a key focus area in this field (Rui, 2006).
Cost and Resource Analysis
A cost and resource analysis of sodium-ion batteries compared to lithium-ion batteries has been conducted, emphasizing their promise due to the abundance, lower toxicity, and lower cost of sodium resources (Vaalma et al., 2018).
Propriétés
IUPAC Name |
sodium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQFGJONOIPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037671 | |
| Record name | Sodium ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
22.9897693 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sodium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17341-25-2, 7440-23-5 | |
| Record name | Sodium ion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17341-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14516 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sodium ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYR4M0NH37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97.82 °C | |
| Record name | Sodium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)





![2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B39590.png)

![(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B39593.png)

